![molecular formula C9H16O2 B14382968 2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol CAS No. 88692-60-8](/img/structure/B14382968.png)
2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol is an organic compound characterized by the presence of an alkyne group and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol typically involves the reaction of 3-methylhex-1-yne with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the ether linkage can influence the compound’s solubility and reactivity. These interactions can modulate various biochemical processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylhex-1-yne: Shares the alkyne group but lacks the ether linkage.
2-[(3-Methylhex-1-yn-3-yl)oxy]ethanol: Similar structure but with a different functional group.
Uniqueness
2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol is unique due to its combination of an alkyne group and an ether linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88692-60-8 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-(3-methylhex-1-yn-3-yloxy)ethanol |
InChI |
InChI=1S/C9H16O2/c1-4-6-9(3,5-2)11-8-7-10/h2,10H,4,6-8H2,1,3H3 |
Clave InChI |
VWGGWCGVKAAAIA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C#C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
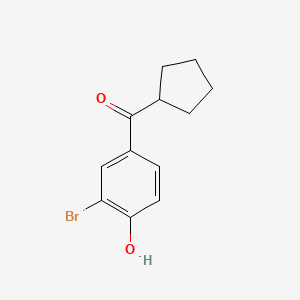
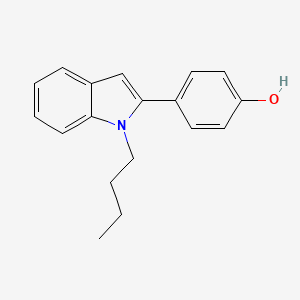
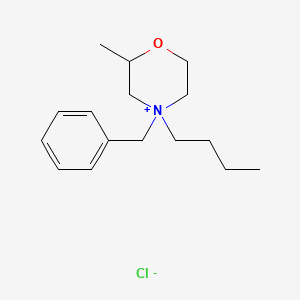
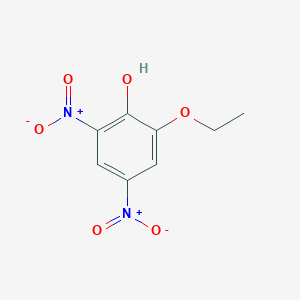
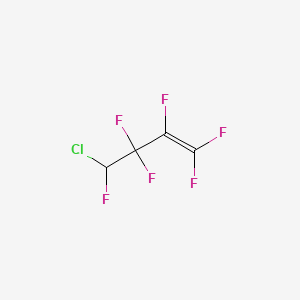

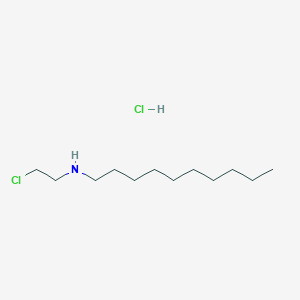

![4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide](/img/structure/B14382960.png)
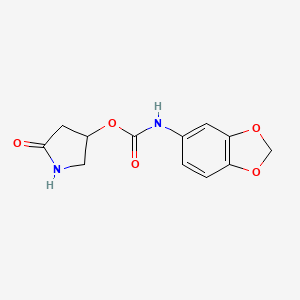
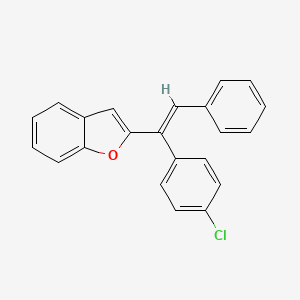
![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
